Product packaging for Magnesium--tungsten (1/4)(Cat. No.:CAS No. 562105-51-5)

Magnesium--tungsten (1/4)

Cat. No.: B14224957
CAS No.: 562105-51-5
M. Wt: 759.7 g/mol
InChI Key: WXVSGKSUFPBYED-UHFFFAOYSA-N
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Description

Contextualization of Magnesium Chemistry in Advanced Inorganic Materials

Magnesium (Mg) is the eighth most abundant element in the Earth's crust and is classified as an alkaline earth metal. allen.in It is a lightweight, silvery-white metal with a low density (1.74 g/cm³) and a relatively low melting point of 650°C. wikipedia.orgresearchgate.net Its high reactivity and tendency to form compounds in a +2 oxidation state make it a crucial component in a wide range of chemical and industrial processes. allen.inwikipedia.org

In the realm of advanced inorganic materials, magnesium's unique properties are leveraged in several ways:

Alloying Element: Magnesium is a primary component in strong, lightweight alloys, often with aluminum, which are vital in the aerospace and automotive industries for reducing vehicle weight and improving fuel efficiency. allen.inwikipedia.org

Reducing Agent: Due to its high negative standard reduction potential, magnesium is an effective reducing agent. researchgate.net This property is harnessed in metallurgical processes, such as the Kroll process for producing titanium and in the reduction of tungsten oxides to produce fine tungsten powder. sibran.ru

Energy Applications: The electrochemical properties of magnesium make it a candidate for next-generation energy storage systems, including magnesium-ion batteries. researchgate.net

Ceramics and Biomedical Materials: Magnesium forms a variety of inorganic ceramic compounds, such as magnesium oxide (MgO) and magnesium hydroxide (B78521), which have applications in biomedical fields due to their biocompatibility. rsc.org Magnesium ceramics are being explored for use in bone and tissue regeneration, as well as for their antibacterial and anti-inflammatory properties. rsc.org

Despite its reactivity, the practical application of magnesium can be limited by its tendency to corrode and combust in certain conditions. wikipedia.org Research continues to explore new magnesium-based materials and alloys to overcome these challenges and expand its utility. researchgate.net

Significance of Tungsten Chemistry in Refractory and Functional Materials

Tungsten (W) is a refractory metal, a class of materials known for their extraordinary resistance to heat and wear. samaterials.comresearchgate.net It possesses the highest melting point of all metallic elements at 3422°C and a very high density of 19.35 g/cm³. samaterials.comrefractorymetal.org These properties, combined with its high tensile strength and low thermal expansion, make tungsten indispensable in extreme environments. lkabminerals.com

The significance of tungsten in refractory and functional materials is multifaceted:

High-Temperature Applications: Tungsten and its alloys are used in applications where extreme heat resistance is critical, such as rocket nozzles, furnace components, and electrical contacts. refractorymetal.orglkabminerals.com

Hard Materials: Tungsten carbide is an extremely hard and wear-resistant ceramic used extensively in cutting tools for mining, construction, and metalworking. refractorymetal.org

Radiation Shielding: The high density of tungsten makes it an effective material for shielding against X-rays and gamma radiation in medical and industrial applications. refractorymetal.org

Catalysis: Tungsten is employed as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation, due to its ability to function under extreme conditions. lkabminerals.comrefractorymetal.org

The chemical properties of tungsten are characterized by its stability. It does not react with air and water at room temperature and is resistant to many acids. refractorymetal.org This chemical inertness, combined with its physical robustness, solidifies its role as a key material for demanding and specialized applications. lkabminerals.com

Overview of Intermetallic and Inorganic Compound Formation Principles Between Active Metals and Refractory Metals

The formation of intermetallic compounds between two or more metallic elements is governed by factors such as atomic size, electronegativity, and crystal structure. These compounds have ordered atomic arrangements, which distinguish them from random solid solution alloys. mdpi.com The interaction between an active metal, like magnesium, and a refractory metal, like tungsten, presents a particularly interesting case.

Generally, for an intermetallic compound to form, there needs to be a degree of chemical affinity and favorable thermodynamics for the new phase to be more stable than the individual elements. However, the magnesium-tungsten system is characterized by a notable lack of interaction. nih.gov Studies have shown that liquid magnesium does not wet or react with solid tungsten substrates at temperatures as high as 740°C. researchgate.netnih.gov

The primary reasons for this non-reactive behavior include:

Immiscibility: Calculated phase diagrams for the Mg-W system show that tungsten does not dissolve in liquid magnesium, and no intermetallic compounds are formed between them. nih.gov

Disparate Properties: The vast differences in melting points, atomic radii, and crystal structures between magnesium (hexagonal close-packed) and tungsten (body-centered cubic) are significant barriers to the formation of stable compounds. wikipedia.orgrefractorymetal.org

This non-wetting and non-reactive nature is actually a beneficial property in some applications. For instance, tungsten is recommended as a suitable material for crucibles and containers for handling liquid magnesium, as it will not contaminate the melt. nih.gov While direct compound formation is not observed, the Mg-W system is utilized in other forms, such as composites where tungsten particles are dispersed in a magnesium matrix to enhance properties like wear resistance. emerald.com Furthermore, magnesium is used to reduce tungsten oxides (like WO₃) to form tungsten metal powder, resulting in a W/MgO composite as an intermediate product. sibran.ruariel.ac.il

Historical Development of Academic Inquiry into Magnesium-Tungsten Interactions and Related Compounds

Academic inquiry into the direct interactions between magnesium and tungsten is a relatively recent development, with significant experimental studies appearing in the 21st century. The historical development has been driven by the need to understand material compatibility in high-temperature processes and to develop new composite materials.

Early Foundations: The foundational knowledge of magnesium and tungsten as individual elements and their respective alloys has a longer history, with magnesium alloys being researched for over a century. ucl.ac.uk Similarly, the properties of tungsten have been well-documented due to its critical industrial applications.

Focus on Reduction Chemistry: Much of the earlier work involving both elements focused on the use of magnesium as a reducing agent for tungsten compounds. Research into self-propagating high-temperature synthesis (SHS) and mechanochemical methods has explored the reduction of tungsten oxides by magnesium to produce fine tungsten powders. sibran.ruariel.ac.ilresearchgate.net These studies focus on the chemical reaction of reduction rather than the formation of an Mg-W intermetallic.

Modern Interaction Studies: The first detailed experimental investigation into the high-temperature interaction and wetting behavior of liquid magnesium on a solid tungsten substrate was reported in a 2022 study. nih.gov This work provided definitive evidence of the non-wetting and non-reactive nature of the Mg/W couple, confirming theoretical phase diagram calculations. nih.gov

Composite and Ceramic Research: More recently, research has explored the co-substitution of magnesium and tungsten in complex oxide ceramics, such as CaTi₁-x(Mg₁/₂W₁/₂)xO₃, to tailor their dielectric properties for microwave applications. researchgate.net Additionally, studies on magnesium matrix composites reinforced with tungsten-based particles (like tungsten disulfide) are being conducted to improve mechanical and tribological properties. emerald.com

The trajectory of research has thus moved from understanding the elements separately, to utilizing their reactivity in reduction processes, and finally to detailed investigations of their direct physical interactions and their combined use in advanced materials.

Data Tables

Table 1: Physical and Chemical Properties of Magnesium and Tungsten

PropertyMagnesium (Mg)Tungsten (W)
Atomic Number 12 wikipedia.org74 refractorymetal.org
Atomic Weight 24.305 u researchgate.net183.85 u refractorymetal.org
Density 1.74 g/cm³ researchgate.net19.35 g/cm³ refractorymetal.org
Melting Point 650 °C (923 K) wikipedia.org3422 °C (3695 K) samaterials.com
Boiling Point 1090 °C (1363 K) wikipedia.org5927 °C (6200 K) refractorymetal.org
Crystal Structure Hexagonal Close-Packed (HCP)Body-Centered Cubic (BCC) refractorymetal.org
Oxidation States +2 wikipedia.org+2, +3, +4, +5, +6
Key Characteristics Lightweight, highly reactive, strong reducing agent. wikipedia.orgresearchgate.netHigh melting point, high density, hard, corrosion-resistant. samaterials.comlkabminerals.com

Table 2: Summary of Research Findings on Magnesium-Tungsten System Interactions

Research AreaKey FindingsReferences
High-Temperature Wetting Liquid magnesium is non-wetting on pure tungsten substrates (contact angle > 90°). researchgate.net nih.gov, researchgate.net
Compound Formation No intermetallic compounds are formed between magnesium and tungsten. The system is largely immiscible. nih.gov nih.gov
Mechanochemical Reduction Mechanical activation of tungsten (VI) oxide with magnesium results in the formation of a W/MgO composite. sibran.ru sibran.ru, ariel.ac.il
Dielectric Ceramics Co-substitution of (Mg₁/₂W₁/₂) in CaTiO₃ ceramics can effectively tune microwave dielectric properties. researchgate.net researchgate.net
Metal Matrix Composites The addition of tungsten disulfide (WS₂) as a solid lubricant to AZ91D magnesium alloy can improve wear resistance. emerald.com emerald.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula MgW4 B14224957 Magnesium--tungsten (1/4) CAS No. 562105-51-5

Properties

CAS No.

562105-51-5

Molecular Formula

MgW4

Molecular Weight

759.7 g/mol

InChI

InChI=1S/Mg.4W

InChI Key

WXVSGKSUFPBYED-UHFFFAOYSA-N

Canonical SMILES

[Mg].[W].[W].[W].[W]

Origin of Product

United States

Thermodynamic Stability and Interfacial Phenomena in Magnesium Tungsten Binary Systems

Thermodynamic Assessment of the Mg-W System Stability

The stability of the magnesium-tungsten system is crucial for predicting its behavior in various applications. Thermodynamic assessments, combining computational modeling and experimental validation, provide a comprehensive understanding of phase equilibria.

Computational Phase Diagram Determination and Modeling (e.g., CALPHAD, FactSage, FTlite Database)

Computational thermodynamics, particularly the CALPHAD (Calculation of Phase Diagrams) method, is a powerful tool for predicting phase diagrams and thermodynamic properties of multicomponent systems. unicen.edu.arthermocalc.commdpi.com For the Mg-W binary system, calculations performed using software like FactSage with the FTlite database indicate a non-reactive nature between magnesium and tungsten. nih.govresearchgate.netresearchgate.net The calculated phase diagram shows that tungsten does not dissolve in liquid magnesium, and no intermetallic compounds are formed between the two elements. nih.govresearchgate.netresearchgate.net This immiscibility is a key characteristic of the Mg-W system. researchgate.net The CALPHAD approach relies on mathematical models to describe the Gibbs energy of individual phases, with parameters optimized based on experimental data. unicen.edu.arthermocalc.com

Experimental Verification of Phase Equilibria in Mg-W Systems

Experimental investigations are essential to validate the predictions from computational models. For the Mg-W system, experimental studies on phase equilibria confirm the computationally predicted immiscibility. nih.govresearchgate.netresearchgate.net Techniques such as scanning electron microscopy (SEM) coupled with energy-dispersive X-ray spectroscopy (EDS) are employed to analyze the microstructure and composition of solidified Mg/W couples. nih.govresearchgate.netresearchgate.net These analyses have consistently shown no formation of new phases or mass transfer between the magnesium drop and the tungsten substrate, even at elevated temperatures. researchgate.net The presence of distinct interfaces with discontinuities further supports the non-reactive and immiscible nature of the Mg-W system. researchgate.net

Interfacial Wetting and Reactivity Studies at Magnesium-Tungsten Interfaces

The interaction between liquid magnesium and solid tungsten at their interface is characterized by wetting behavior and reactivity, which are critical for applications involving their direct contact at high temperatures.

High-Temperature Sessile Drop Method for Wettability Characterization

The wettability of tungsten by liquid magnesium has been investigated using the sessile drop method. nih.govdntb.gov.uanih.gov This technique involves placing a droplet of liquid magnesium on a solid tungsten substrate and measuring the contact angle at high temperatures. nih.govnih.gov To ensure accurate measurements, experiments are often conducted with non-contact heating and a capillary purification procedure to remove the native oxide film from the magnesium drop. nih.govresearchgate.netnih.gov

The results from these experiments consistently demonstrate that liquid magnesium exhibits non-wetting behavior on tungsten substrates, characterized by a contact angle greater than 90°. nih.govresearchgate.netresearchgate.net

Table 1: Contact Angle of Liquid Magnesium on Tungsten Substrates

Temperature (°C) Atmosphere Average Contact Angle (θav)
740 Pure Argon (Ar) 115° nih.govresearchgate.netresearchgate.net

Analysis of Interfacial Bonding Characteristics in Mg/W Couples

The lack of wetting and reactivity between magnesium and tungsten indicates weak interfacial bonding. nih.govresearchgate.netresearchgate.net Structural characterization of solidified Mg/W couples using SEM/EDS reveals no evidence of new phase formation or significant mass transfer across the interface. researchgate.net The observed discontinuities at the Mg/W interface further confirm the absence of strong chemical bonding. researchgate.net This non-reactive and non-wetting behavior is attributed to the immiscible nature of the Mg-W system, where the solubility of tungsten in liquid magnesium is negligible, and no intermetallic compounds are formed. researchgate.net

Influence of Controlled Gaseous Atmospheres on Mg-W Interfacial Behavior

The surrounding atmosphere plays a significant role in the interfacial behavior of the Mg-W system at high temperatures. Comparative experiments have been performed under different controlled atmospheres, typically pure argon (Ar) and a reducing atmosphere of argon mixed with hydrogen (Ar + 5 wt.% H₂). nih.govnih.gov

Investigation into the Absence of Stable Binary Intermetallic Compounds in the Mg-W System

The magnesium-tungsten (Mg-W) system is characterized by a notable absence of stable binary intermetallic compounds. This lack of compound formation is a key aspect of its thermodynamic behavior and has significant practical implications. Theoretical calculations of the Mg-W phase diagram indicate a non-reactive nature for the system, showing that tungsten does not form compounds with magnesium and does not dissolve in liquid magnesium. nih.govnih.govresearchgate.netresearchgate.net This inherent stability is rooted in the fundamental electronic and crystallographic differences between the two elements, which hinder the formation of stable intermediate phases.

Experimental Evidence for Non-Reactive Nature of Magnesium/Tungsten Couples

Experimental investigations have consistently confirmed the chemically inert relationship between magnesium and tungsten, particularly at elevated temperatures relevant to magnesium processing. A key experimental technique used to study these interactions is the sessile drop method, where the behavior of a liquid magnesium droplet on a solid tungsten substrate is observed. nih.govnih.govresearchgate.net

Studies employing this method have been conducted under various atmospheric conditions and temperatures. nih.govnih.govresearchgate.net In one such investigation, experiments were performed at 700 °C in an Ar + 5 wt.% H2 atmosphere and at 740 °C in a pure Ar atmosphere. nih.govnih.govresearchgate.net Throughout these tests, which lasted for 180 seconds, liquid magnesium exhibited non-wetting behavior on the tungsten substrates, characterized by a contact angle greater than 90°. nih.govnih.govresearchgate.net

Post-experiment analysis of the solidified magnesium/tungsten couples using Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) revealed no evidence of any new phase formation at the interface. nih.govnih.govresearchgate.net The analysis showed clear discontinuities at the Mg/W interface, indicating a lack of chemical reaction and mass transfer between the molten magnesium and the solid tungsten. nih.govnih.gov This non-reactive behavior is consistent with calculated phase diagrams, which predict no solubility of tungsten in liquid magnesium and no formation of intermetallic compounds. nih.govnih.govresearchgate.netresearchgate.net

Table 1: Experimental Conditions and Wetting Behavior of Mg on W Substrates

Temperature (°C)AtmosphereTest Duration (s)Average Contact Angle (θav)Wetting Behavior
700Ar + 5 wt.% H₂180122°Non-wetting nih.govnih.govresearchgate.net
740Pure Ar180115°Non-wetting nih.govnih.govresearchgate.net

Implications for Refractory Material Selection in Liquid Magnesium Processing

The demonstrated non-reactive and non-wetting nature of the magnesium-tungsten couple has significant and positive implications for the selection of refractory materials in applications involving molten magnesium. nih.govnih.govresearchgate.net Refractory materials used for crucibles, containers, casting molds, and other metallurgical equipment must remain physically and chemically stable when in prolonged contact with highly reactive molten metals like magnesium. nih.govwikipedia.org

The absence of intermetallic compound formation and the lack of dissolution of tungsten in liquid magnesium prevent contamination of the melt and degradation of the refractory container. nih.govnih.govresearchgate.net This makes tungsten and its alloys highly suitable for long-term contact with liquid magnesium. nih.govnih.govrefractorymetal.org Consequently, tungsten is recommended as a reliable refractory material for various container-assisted processes, including materials characterization and the liquid-assisted processing of magnesium components. nih.govnih.govresearchgate.netresearchgate.net Its resistance to attack by molten magnesium ensures the purity of the processed alloy and the longevity of the equipment. refractorymetal.org

Synthesis Methodologies for Magnesium Tungsten Containing Ternary and Quaternary Compounds

Solid-State Reaction Synthesis of Magnesium Tungstate (B81510) (MgWO₄)

The solid-state reaction method is a traditional and widely used technique for synthesizing polycrystalline materials like magnesium tungstate. This approach involves the direct reaction of solid precursors at elevated temperatures, relying on atomic diffusion through the solid phases to form the desired product.

Conventional High-Temperature Sintering Routes

Conventional high-temperature sintering is the most common solid-state route for producing magnesium tungstate. The process typically involves mixing stoichiometric amounts of magnesium oxide (MgO) and tungsten trioxide (WO₃) powders. This mixture is then subjected to a calcination process at high temperatures, generally around 1000°C to 1150°C. researchgate.net The reaction can be summarized as:

MgO + WO₃ → MgWO₄

The drawbacks of this method include the high synthesis temperatures and long reaction times, which can range from 10 to 24 hours to ensure a complete reaction and the formation of a pure crystalline phase. ariel.ac.il The sintering temperature is a critical parameter influencing the final crystal structure; for instance, the monoclinic wolframite (B13744602) structure of MgWO₄ is typically formed at these high temperatures. researchgate.netroyalsocietypublishing.org Research has shown that sintering at 900°C and 950°C produces crystalline MgWO₄. researchgate.net Efforts have been made to lower the sintering temperature; for example, the addition of sintering aids like Li₂CO₃ can reduce the required temperature from 1150°C to 950°C. researchgate.net

PrecursorsSintering Temperature (°C)Duration (hours)Resulting Phase/ProductReference
MgO, WO₃~1000Not SpecifiedPhase-pure MgWO₄
MgO, WO₃~90010 - 24MgWO₄ ariel.ac.il
MgO, WO₃950Not SpecifiedMonoclinic MgWO₄ researchgate.net
MgO, WO₃ with Li₂CO₃ additive950Not SpecifiedDense MgWO₄ ceramic researchgate.net

Mechanochemical Synthesis Approaches

Mechanochemical synthesis is an alternative method that utilizes mechanical energy, typically from high-energy ball milling, to induce chemical reactions and structural changes in materials at or near room temperature. This technique can often reduce reaction times and temperatures compared to conventional solid-state methods.

Mechanically Activated Synthesis from Oxide Precursors (MgO/WO₃)

The mechanochemical synthesis of MgWO₄ can be achieved by high-energy ball milling of a stoichiometric mixture of magnesium oxide (MgO) and tungsten trioxide (WO₃). researchgate.net The intense mechanical forces during milling lead to particle size reduction, an increase in surface area, and the formation of defects, which all promote the chemical reaction. The formation of magnesium tungstate from these oxide precursors is an exothermic reaction. ariel.ac.il Studies have shown that milling a mixture of MgO and WO₃ for as little as 8 minutes can lead to the formation of MgWO₄. ariel.ac.il This process can be used to create W/MgO composites, where finely dispersed tungsten particles are embedded in a magnesium oxide matrix. sibran.ru

Role of Precursor Type (e.g., Magnesium Carbonate Trihydrate, Magnesium Hydroxide) and Milling Parameters

The choice of precursors and milling parameters significantly influences the outcome of mechanochemical synthesis. Besides pure oxides, other magnesium sources like magnesium carbonate trihydrate (MgCO₃·3H₂O) and magnesium hydroxide (B78521) (Mg(OH)₂) can be used. researchgate.netgoogle.com

A comparative study showed that when using MgCO₃·3H₂O with WO₃, a tetragonal MgWO₄ phase was formed after mechanical activation and subsequent thermal treatment at 600°C. researchgate.net In contrast, using MgO and WO₃ under the same conditions did not yield a single MgWO₄ phase. researchgate.net At a higher temperature of 850°C, both precursor systems resulted in a phase transformation to the monoclinic form of MgWO₄. researchgate.netresearchgate.net Another approach involves the wet mixing of magnesium hydroxide [Mg(OH)₂] and tungsten oxide [WO₃] in a ball mill, which forms magnesium tungstate hydrate (B1144303) that can be converted to MgWO₄ upon drying. google.com Milling parameters such as time, speed, and ball-to-powder ratio are crucial for controlling the reaction extent, phase composition, and properties of the final product. researchgate.netresearchgate.net

Precursor MixtureMilling TimeThermal TreatmentObserved PhaseReference
MgO/WO₃10 hours600°CMixed phases (unreacted oxides detected) researchgate.net
MgCO₃·3H₂O/WO₃10 hours600°CTetragonal MgWO₄ researchgate.net
MgO/WO₃10 hours850°CMonoclinic MgWO₄ researchgate.netresearchgate.net
MgCO₃·3H₂O/WO₃10 hours850°CMonoclinic MgWO₄ researchgate.netresearchgate.net
Mg(OH)₂/WO₃Not Specified (Wet Milling)DryingMgWO₄ (from hydrate) google.com

Solution-Based Synthesis Techniques

Solution-based synthesis techniques offer excellent control over particle size, morphology, and purity by conducting reactions in a liquid medium. These methods often operate at lower temperatures than solid-state reactions.

Precipitation Methods from Aqueous Solutions

Magnesium tungstate can be synthesized by precipitation from aqueous solutions containing soluble magnesium and tungstate salts. google.comgoogle.com In a typical procedure, aqueous solutions of magnesium chloride (MgCl₂) or magnesium nitrate (B79036) (Mg(NO₃)₂) are mixed with a solution of sodium tungstate (Na₂WO₄). google.comgoogle.com Heating the resulting mixed solution, for instance to boiling or to a temperature above 60°C, causes the precipitation of magnesium tungstate crystals. google.com The acidity of the sodium tungstate solution can influence the composition of the precipitate; adding MgCl₂ to a non-acidified solution of Na₂WO₄ can lead to a precipitate containing excess WO₃ relative to MgWO₄. researchgate.net

This method is foundational for producing more complex materials. For example, the phosphotungstic acid magnesium precipitation method uses sodium phosphotungstic acid and magnesium chloride as precipitants, demonstrating a route toward phosphorus-containing quaternary compounds. tungsten-powder.com

Magnesium PrecursorTungsten PrecursorReaction ConditionsProductReference
Magnesium Chloride (MgCl₂)Sodium Tungstate (Na₂WO₄)Heat treatment at 80°C after mixingPrecipitated MgWO₄ google.com
Hydrated Magnesium Chloride (MgCl₂·6H₂O)Hydrated Sodium Tungstate (Na₂WO₄·2H₂O)Mixing boiling solutionsPrecipitated MgWO₄ crystals google.com
Hydrated Magnesium NitrateHydrated Sodium TungstateHeating mixed solution >60°CCrystallized MgWO₄ google.com
Magnesium Chloride (MgCl₂)Sodium Phosphotungstic AcidPrecipitationInsoluble complex tungsten-powder.com

Exploration of Hydrothermal and Solvothermal Routes for Magnesium-Tungsten Oxides

Hydrothermal and solvothermal synthesis routes are effective, low-temperature methods for producing crystalline magnesium-tungsten oxides, most notably magnesium tungstate (MgWO₄). nih.govrsc.org These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures within a sealed vessel, such as an autoclave. nih.govcore.ac.uk The key advantage of these methods is the ability to control the size, morphology, and crystal structure of the resulting material by tuning reaction parameters like temperature, time, pH, and precursor choice. nih.govsemnan.ac.ir

A common approach involves reacting a soluble magnesium salt, such as magnesium nitrate (Mg(NO₃)₂), with a tungsten source like sodium tungstate (Na₂WO₄ · 2H₂O). nih.gov Researchers have successfully synthesized various MgWO₄ nanostructures, including nanoplates, nanoparticles, nanowires, and star-shaped morphologies, by modifying these conditions. nih.govrsc.org For instance, a one-step hydrothermal reaction without templates or surfactants can produce MgWO₄ nanoplates. rsc.org The formation mechanism for these nanoplates is proposed to involve an oriented attachment and ripening process, which begins with the homogeneous nucleation of spherical particles that subsequently assemble into larger structures. rsc.org

The crystal structure of the synthesized MgWO₄ can also be influenced by the synthesis conditions. Under mild hydrothermal conditions (e.g., 155°C for 3 days), triclinic MgWO₄·H₂O can be formed. uu.nl The temperature is a critical factor, as MgWO₄ can exhibit different crystal phases; for example, a tetragonal form can transform into a monoclinic phase at approximately 800–850°C. nih.gov

The following table summarizes findings from various hydrothermal synthesis studies for magnesium-tungsten oxides.

Target CompoundPrecursorsMethodTemperatureTimeKey FindingsReference
MgWO₄Na₂WO₄ · 2H₂O, Mg(NO₃)₂ · 6H₂OHydrothermal220°C48 hProduced various morphologies including monoclinic stars and triclinic wool balls by adjusting pH. nih.gov nih.gov
MgWO₄·H₂ONa₂WO₄, MgSO₄Hydrothermal155°C3 daysSynthesized crystalline, triclinic monohydrate phase. uu.nl uu.nl
MgWO₄ NanoplatesMgCl₂·6H₂O, Na₂WO₄·2H₂OHydrothermal180°C2-24 hSynthesized without templates; demonstrated photocatalytic hydrogen evolution. rsc.org rsc.org
WO₃ NanoplatesNa₂WO₄·2H₂O, HClHydrothermal180°C48 hProduced monoclinic WO₃ nanoplates with a lateral size of ~100 nm and thickness <10 nm. core.ac.uk core.ac.uk

Advanced Synthesis Techniques for Magnesium Tungsten Nitrides (MgWN₂, Mg₃WN₄)

The synthesis of ternary magnesium tungsten nitrides, such as MgWN₂ and Mg₃WN₄, represents a more complex challenge, often requiring advanced techniques that differ significantly from the synthesis of their oxide counterparts. rsc.orgosti.gov A key distinction lies in the common outcomes of thin-film versus bulk synthesis methods. Thin-film techniques often produce cation-disordered, metastable phases, while bulk solid-state reactions typically yield more thermodynamically stable, cation-ordered structures. osti.govscispace.com

Combinatorial Co-sputtering for Thin Film Deposition

Combinatorial co-sputtering is a powerful thin-film deposition technique used to explore new material compositions, including the Mg-W-N system. rsc.orgresearchgate.net This method involves sputtering material from separate magnesium (Mg) and tungsten (W) targets onto a substrate in a controlled nitrogen (N₂) gas environment. rsc.orgrsc.org By varying the relative sputtering rates across the substrate, a single experiment can produce a "library" of thin films with a wide range of Mg-to-W ratios. researchgate.net

This technique has been used to synthesize cation-disordered Mg-W-N phases. rsc.org Depending on the composition, different crystal structures are formed. For compositions across a wide range (0.1 < Mg/(Mg + W) < 0.9), a rocksalt (RS) structure is typically observed. rsc.orgrsc.org In more Mg-rich regions (0.7 < Mg/(Mg + W) < 0.9), a hexagonal boron nitride (h-BN) structure can also form. rsc.orgrsc.org These synthesized phases are generally metastable. rsc.org

Bulk Solid-State Synthesis for Cation-Ordered Polymorphs

In contrast to the disordered structures obtained via sputtering, bulk solid-state synthesis methods tend to produce thermodynamically stable, cation-ordered polymorphs. osti.govscispace.com For magnesium tungsten nitrides, this involves heating precursor powders at high temperatures for extended periods. researchgate.net

A notable success of this method is the synthesis of a cation-ordered polymorph of MgWN₂. rsc.org This structure, described as "rocksaline" (RL), consists of alternating layers of rocksalt-like [MgN₆] octahedra and nickeline-like [WN₆] trigonal prisms. rsc.org Thermodynamic calculations confirm that this rocksaline MgWN₂ is the stable ground state, while the rocksalt polymorph produced in thin films is metastable. rsc.orgosti.gov A typical synthesis involves heating a mixture of Mg₃N₂ and W powder under a nitrogen atmosphere at temperatures around 1080°C for 10 hours. researchgate.net

Control of Polymorphic Transformations via Rapid Thermal Annealing

Rapid thermal annealing (RTA) serves as a crucial bridge between the metastable thin-film phases and the stable bulk structures. rsc.orgosti.gov This process involves rapidly heating the as-sputtered thin films to high temperatures for a short duration, which can provide the necessary energy to overcome kinetic barriers and induce a phase transformation to a more thermodynamically stable state. osti.govresearchgate.net

RTA has been successfully used to convert the cation-disordered rocksalt MgWN₂ films into the cation-ordered rocksaline polymorph. rsc.orgresearchgate.net This transformation is highly dependent on both the composition and the annealing temperature. The conversion to the stable rocksaline phase is observed specifically in films with a stoichiometry close to MgWN₂ and at annealing temperatures around 900°C. researchgate.netrsc.org This transformation is significant as it is predicted to also induce a change in electronic properties, from metallic for the disordered rocksalt structure to semiconducting for the ordered rocksaline phase. rsc.orgresearchgate.net

The following table summarizes the synthesis parameters for different magnesium tungsten nitride polymorphs.

Compound / PhaseSynthesis MethodPrecursors / TargetsTemperatureKey Structural FeaturesReference
RS-MgWN₂Combinatorial Co-sputteringMg, WAmbient to 600°CCation-disordered rocksalt (RS) structure; metastable. rsc.org rsc.orgrsc.org
h-BN-Mg₃WN₄Combinatorial Co-sputteringMg, WAmbientCation-disordered hexagonal boron nitride (h-BN) structure; metastable. rsc.orgrsc.org rsc.orgrsc.org
RL-MgWN₂Bulk Solid-State2Mg₃N₂, 3W1080°CCation-ordered "rocksaline" (RL) structure; thermodynamically stable. researchgate.net researchgate.net
RL-MgWN₂ (from film)Rapid Thermal Annealing (RTA)Sputtered RS-MgWN₂ film900°CTransformation from disordered RS to ordered RL structure. researchgate.netrsc.org researchgate.netrsc.org

Self-Propagating High-Temperature Synthesis (SHS) in Tungsten Production Utilizing Magnesium as a Reductant

Self-propagating high-temperature synthesis (SHS), also known as combustion synthesis, is a process where an exothermic reaction, once initiated locally, propagates through the reactants in the form of a combustion wave. dokumen.pubdokumen.pub This method is characterized by high temperatures (1,500-4000°C), rapid reaction rates, and high efficiency, making it suitable for producing refractory materials. dokumen.pubunl.edu

In the context of tungsten production, magnesium can be used as a powerful reducing agent in an SHS reaction. The process typically involves a thermite-like reaction where magnesium reduces a tungsten-containing compound, such as tungsten oxide (WO₃) or even magnesium tungstate (MgWO₄), to produce elemental tungsten. unl.edu The high exothermicity of the reaction with magnesium provides the energy to sustain the combustion wave.

For example, a mechanochemically activated mixture of magnesium tungstate and magnesium powder can be used. The highly exothermic reaction is as follows: MgWO₄ + 3Mg → W + 4MgO

Similarly, magnesium can be used to reduce tungsten oxide in a mixture with carbon black to produce tungsten carbide (WnC) via an SHS process. researchgate.net These SHS methods are valuable for creating tungsten-based materials and composites efficiently. researchgate.netalfred.edu

Structural Characterization of Magnesium Tungsten Chemical Systems and Compounds

Crystallographic Analysis and Phase Identification

Crystallographic analysis is fundamental to understanding the atomic arrangement within magnesium-tungsten compounds, which dictates their physical and chemical properties. numberanalytics.com Techniques such as X-ray diffraction provide detailed information on the crystal structure. numberanalytics.comanalyses-surface.com

Powder X-ray Diffraction (PXRD) for Phase Purity and Crystal Structure

Powder X-ray Diffraction (PXRD) is a primary technique for identifying the crystalline phases and assessing the purity of magnesium tungstate (B81510) (MgWO₄) samples. royalsocietypublishing.orgresearchgate.net The diffraction patterns obtained are compared with standard data, such as the JCPDS card no. 52-0390 for tetragonal MgWO₄ or #27-0789 for the monoclinic wolframite (B13744602) structure, to confirm the phase. optica.orgrsc.orgariel.ac.il

MgWO₄ is known to exhibit polymorphism, with its crystal structure varying with temperature. It can exist in tetragonal, monoclinic, and triclinic forms. researchgate.netresearchgate.net The wolframite structure is typically monoclinic with a P2/c space group. optica.orgresearchgate.netresearchgate.net However, a tetragonal form can be predominant at temperatures up to around 800-850°C, after which it transforms to the monoclinic phase. researchgate.net Above 1165°C, a triclinic structure can form. researchgate.net The synthesis method significantly influences the resulting crystal structure. For instance, a modified combustion method can produce a tetragonal structure, while solid-state reactions often yield a wolframite-like monoclinic structure. researchgate.netresearchgate.net

Studies have shown that mechanochemical treatment of magnesium oxide (MgO) and tungsten trioxide (WO₃) can lead to the formation of MgWO₄, with broadened reflections in the XRD pattern indicating the product's nanocrystalline nature. ariel.ac.il Similarly, hydrothermal synthesis has been used to produce both triclinic and monoclinic phases, with the resulting phase influencing the material's photoluminescent properties. royalsocietypublishing.org The phase purity is a critical parameter, and XRD is used to ensure that no reflections from precursor oxides like MgO or WO₃ remain after synthesis. ariel.ac.il

Table 1: Crystal Structures of Magnesium Tungstate (MgWO₄)

Crystal System Space Group Typical Synthesis/Condition Source(s)
Monoclinic P2/c Solid-state reaction, High temperature (>850°C) optica.orgresearchgate.netresearchgate.net
Tetragonal - Combustion method, Temperatures <850°C rsc.orgresearchgate.netresearchgate.net

Rietveld Refinement for Lattice Parameters and Structural Details

Rietveld refinement is a powerful method used to analyze powder diffraction data, providing precise structural details such as lattice parameters, atomic positions, and site occupancies. nih.govresearchgate.netresearchgate.net This technique has been applied to various tungstate compounds to confirm their crystal structure and obtain accurate crystallographic information. nih.govcambridge.org

For monoclinic MgWO₄, Rietveld refinement of XRD patterns confirms the structure and allows for the calculation of lattice parameters. nih.gov In one study of Tm³⁺-doped MgWO₄, XRD analysis determined the lattice constants to be a = 4.697 Å, b = 5.678 Å, c = 4.933 Å, and β = 90.77°, which were slightly larger than those of the undoped crystal due to the larger ionic radius of the dopant ion. optica.org In another instance, for a double perovskite, Mg₃WO₆, Rietveld analysis of the powder XRD pattern confirmed a monoclinic crystalline structure. nih.gov The analysis of complex perovskites like Ca₂MgWO₆ also utilizes simultaneous Rietveld refinement of both neutron and X-ray powder diffraction data to determine the precise room-temperature structure. nih.gov

Table 2: Lattice Parameters of Monoclinic MgWO₄ from Diffraction Data

Compound a (Å) b (Å) c (Å) β (°) Volume (ų) Source(s)
Undoped MgWO₄ 4.686 5.675 4.928 90.3 130.95 optica.org

Selected Area Electron Diffraction (SAED) for Nanocrystalline Materials

Selected Area Electron Diffraction (SAED) is a crucial transmission electron microscopy (TEM) technique for the crystallographic analysis of nanomaterials. wikipedia.org It provides information on the crystal structure and orientation of a selected area of the sample. wikipedia.orgyoutube.com For nanocrystalline magnesium tungstate, SAED patterns are used to identify the crystal phase and determine lattice plane spacings.

In the study of hydrothermally synthesized MgWO₄ nanoplates, the SAED pattern displayed characteristic spots that could be indexed to the diffraction planes of the tetragonal MgWO₄ phase. rsc.org This analysis, combined with high-resolution TEM, confirmed the exposed facets of the nanoplates. rsc.org Similarly, for MgWO₄ nanopowders synthesized by mechanochemical activation, the SAED method was used alongside TEM for structural analysis. researchgate.net The diffraction patterns can appear as distinct spots for single-crystalline materials or as rings for polycrystalline materials, providing insight into the crystallinity of the sample. wikipedia.orgyoutube.com

Microstructural and Morphological Investigations

The investigation of microstructure and morphology provides critical information about particle size, shape, and aggregation, which are essential for understanding the material's performance in various applications. royalsocietypublishing.orgresearchgate.netariel.ac.ilresearchgate.netresearchgate.netresearchgate.net

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Aggregation

Scanning Electron Microscopy (SEM) is widely used to examine the surface morphology, particle size, and degree of aggregation in magnesium tungstate powders. royalsocietypublishing.orgariel.ac.ilresearchgate.netnih.gov The morphology of MgWO₄ is highly dependent on the synthesis method.

For instance, MgWO₄ synthesized via a mechanochemical solid-state reaction showed particles with sizes comparable to the initial WO₃ (100 nm to 4 μm), with significant aggregation due to the mechanical forces involved. ariel.ac.il In contrast, hydrothermal methods can produce more defined structures, such as irregular plate-like nanostructures with a thickness of about 45 nm. rsc.org SEM images of MgWO₄ prepared by a solid-state reaction method revealed how crystal shapes change with different sintering temperatures. researchgate.net In studies of Eu³⁺-activated Mg₃WO₆ phosphors, SEM analysis showed that the monoclinic crystallized particles had an agglomerated surface, appearing as clusters, which was attributed to the high-temperature calcination process used in the solid-state reaction method. nih.gov

Table 3: Morphological Characteristics of MgWO₄ from SEM Analysis

Synthesis Method Morphology Description Particle Size Aggregation Source(s)
Mechanochemical Irregular particles 100 nm - 4 µm High aggregation ariel.ac.il
Hydrothermal Irregular nanoplates ~45 nm thickness - rsc.org

Transmission Electron Microscopy (TEM) for Nanoscale Structural Analysis

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling detailed nanoscale structural analysis of materials. royalsocietypublishing.orgariel.ac.ilresearchgate.net It is used to observe the precise shape, size distribution, and internal structure of nanoparticles. royalsocietypublishing.orgresearchgate.net

TEM analysis of MgWO₄ nanoplates synthesized hydrothermally confirmed the plate-shaped structures observed in SEM and provided more detail on their nanoscale features. rsc.org High-resolution TEM (HRTEM) images can even reveal the crystal lattice, allowing for the measurement of interplanar spacing, which can be correlated with XRD and SAED data. rsc.org For example, an interplanar spacing of about 0.363 nm was observed in MgWO₄ nanoplates, corresponding to the (003) facets of the tetragonal phase. rsc.org TEM is also essential for preparing samples for SAED analysis, where powders are typically dispersed in a solvent like ethanol, sonicated, and then drop-cast onto carbon-coated copper grids. royalsocietypublishing.orgresearchgate.net

Atomic Force Microscopy (AFM) for Surface Topography and Roughness

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional surface topography. researchgate.net It functions by scanning a sharp tip, located at the end of a flexible cantilever, across a sample surface. nanosurf.com The deflections of the cantilever, caused by forces between the tip and the surface, are monitored by a laser beam and photodetector, generating a precise topographical map. nanosurf.com This method is invaluable for determining various surface parameters, including roughness, homogeneity, and the geometry of surface features at the nanoscale. spmtips.com

While specific AFM studies focusing exclusively on the compound Magnesium--tungsten (1/4) are not extensively detailed in available literature, the technique is widely applied to characterize related magnesium-based materials and tungsten-containing systems. For instance, AFM has been used to assess the surface topography and roughness of magnesium alloys and coatings on magnesium. In a study on magnesium fluoride (B91410) conversion coatings for biomedical screws, AFM was employed to compare the surface of non-coated and coated Mg-2Y-1Mn-1Zn screws. mdpi.com The analysis revealed significant changes in surface roughness after coating, a critical factor for biomedical applications. mdpi.com Similarly, AFM has been used to study the surface of magnesium alloys after various treatments, providing insights into the shape and distribution of oxides and other surface features. issp.ac.ru In other research, materials for AFM cantilevers themselves can include tungsten. spmtips.com

The application of AFM to a Magnesium--tungsten (1/4) system would yield critical data on its surface morphology. The table below outlines the typical parameters that can be obtained from an AFM analysis.

Table 1: Surface Parameters Measurable by Atomic Force Microscopy (AFM)

ParameterDescriptionRelevance
Average Roughness (Ra) The arithmetic average of the absolute values of the surface height deviations measured from the mean plane.Provides a general measure of surface texture.
Root Mean Square (RMS) Roughness (Rq) The square root of the mean of the squares of the surface height deviations measured from the mean plane.A statistical measure of the variation in surface height.
Maximum Peak Height (Rp) The height of the highest peak in the analyzed area relative to the mean plane.Indicates the maximum protrusion on the surface.
Maximum Valley Depth (Rv) The depth of the deepest valley in the analyzed area relative to the mean plane.Indicates the maximum depression on the surface.
Surface Area The total three-dimensional area of the surface within the measurement region.Important for studies involving surface reactions, catalysis, or adhesion.

Elemental and Chemical Compositional Analysis

The determination of elemental and chemical composition is fundamental to understanding the properties and behavior of materials. For magnesium-tungsten systems, techniques like Energy-Dispersive X-ray Spectroscopy (EDS) and X-ray Photoelectron Spectroscopy (XPS) provide crucial information about the elements present and their chemical states. nih.govchinatungsten.comthermofisher.comthermofisher.comresearchgate.nettungstate.net

Energy-Dispersive X-ray Spectroscopy (EDS/EDX) for Local Chemical Composition

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. thermofisher.com It is typically coupled with a Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM). thermofisher.comcreative-biostructure.com The method involves bombarding a sample with a high-energy electron beam, which excites atoms and causes them to emit characteristic X-rays. gatan.com The energy of these X-rays is unique to each element, allowing for the identification and quantification of the elemental composition in a localized area of the sample. thermofisher.comgatan.com

In the context of magnesium-tungsten systems, EDS is frequently used to verify the presence and distribution of Mg and W. For example, in studies of magnesium composites reinforced with tungsten disulfide (WS₂), EDS analysis confirmed the presence of tungsten and sulfur distributed within the magnesium alloy matrix. emerald.com In another study involving the reduction of tungsten (VI) oxide by magnesium, EDS was used to determine the magnesium content in the resulting finely dispersed tungsten powder, which was found to be less than 2 mass %. sibran.ru

Investigations into the high-temperature interaction between liquid magnesium and solid tungsten substrates also utilized EDS. researchgate.netnih.gov These studies showed no evidence of new phase formation or mass transfer between the magnesium and tungsten, indicating a non-reactive nature under the experimental conditions. researchgate.netnih.govnih.gov The EDS analysis of cross-sectioned samples confirmed the distinct presence of Mg and W at the interface without inter-diffusion. nih.gov

Table 2: Summary of EDS Findings in Magnesium-Tungsten Systems

System StudiedKey Findings from EDS AnalysisReference(s)
Mg/W Interface No new phases or mass transfer detected between Mg and W. Confirmed distinct Mg and W regions. researchgate.netnih.govnih.gov
AZ91D Mg Composite with WS₂ Confirmed the presence and distribution of Tungsten (W) and Sulfur (S) from the reinforcement particles. emerald.com
W/MgO Mechanocomposite Determined Mg content in fine tungsten powder to be less than 2 mass %. sibran.ru
MgF₂ Coated Mg-Alloy Screw Revealed the presence of a mixed MgF₂/MgO layer on the screw surface after treatment. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Information

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive quantitative spectroscopic technique. thermofisher.comeag.com It analyzes the top 1 to 10 nanometers of a material's surface. wikipedia.org The process involves irradiating a sample with a beam of X-rays, which causes the emission of photoelectrons from the surface atoms. filab.fr By measuring the kinetic energy of these photoelectrons, XPS can identify the elements present, their concentrations, and, crucially, their chemical state (e.g., oxidation state, bonding environment). eag.comfilab.fr

While direct XPS studies on Magnesium--tungsten (1/4) are not widely available, the technique's utility is demonstrated in research on related materials. For pure magnesium powders, XPS analysis of the surface film identified the presence of magnesium oxide (MgO), magnesium hydroxide (B78521) (Mg(OH)₂), and hydrated magnesium carbonate (MgCO₃·3H₂O). nih.gov This information is vital as the surface chemistry dictates the material's reactivity and sintering behavior. nih.gov

In another application, XPS was used to characterize tungsten/magnesium silicide (W/Mg₂Si) multilayers designed for soft X-ray optics, providing information on the composition and purity of the deposited layers. researchgate.net Similarly, a study on magnesium fluoride (MgF₂) coatings on magnesium alloy screws used XPS to determine the surface elemental composition. mdpi.com The analysis confirmed a high concentration of fluorine and magnesium on the coated surface, along with a significant reduction in oxygen compared to the uncoated surface, providing evidence of the coating's chemical nature. mdpi.com

Table 3: XPS Surface Analysis of a Coated Magnesium Alloy

ElementAtomic Concentration (%) on Non-Coated ScrewAtomic Concentration (%) on MgF₂-Coated Screw
Mg 1s ~35.1~36.7
O 1s ~44.1~6.3
F 1s 0~37.3
C 1s ~20.8~19.7
Data adapted from a study on MgF₂ conversion coatings on Mg-2Y-1Mn-1Zn screws. mdpi.com

This data illustrates how XPS can quantify the elemental changes on a surface following a chemical treatment, confirming the formation of the desired surface layer. mdpi.com

Electronic and Optical Properties Investigation of Magnesium Tungsten Containing Compounds

Electronic Structure Analysis

The electronic structure of magnesium-tungsten compounds is fundamental to understanding their optical behaviors. Analysis of the electronic states, particularly the energy gap between the valence and conduction bands, dictates how these materials interact with light and high-energy radiation.

The electronic band gap is a critical parameter for semiconductor materials, and it is frequently determined using techniques like UV-Visible Spectroscopy and UV-Vis Diffuse Reflectance Spectroscopy (DRS). For magnesium tungstate (B81510) (MgWO₄), experimental studies have reported several values for its optical band gap.

One study, employing the UV-visible technique on MgWO₄ synthesized via a solid-state reaction, determined the band gap to be 4.17 eV. researchgate.net Another investigation using UV-vis diffuse reflectance spectra on MgWO₄ nanoplates reported an optical band gap of about 4.0 eV. rsc.org Further research on a mixed metal oxide containing MgWO₄ derived from a layered double hydroxide (B78521) precursor calculated a band gap of 4.35 eV. geoscienceworld.org These values confirm that MgWO₄ is a wide-band-gap semiconductor. rsc.org The transitions across this gap are understood to occur primarily from the occupied O 2p states of the valence band to the unoccupied W 5d states of the conduction band. geoscienceworld.org

Table 1: Experimentally Determined Band Gaps of Magnesium Tungstate (MgWO₄)
Reported Band Gap (eV)Experimental TechniqueMaterial FormSource
4.17UV-Visible SpectroscopyCrystal researchgate.net
~4.0UV-Vis Diffuse Reflectance SpectroscopyNanoplates rsc.org
4.35UV-Vis Diffuse Reflectance SpectroscopyMixed Metal Oxide geoscienceworld.org

Photoluminescence (PL) spectroscopy is used to study the light emitted by a material after it has absorbed photons. Magnesium tungstate exhibits distinct emission characteristics that can be influenced by its crystal structure. The wolframite (B13744602) structure of anhydrous MgWO₄ typically shows a broad blue-white emission that peaks around 480 nm, which is attributed to charge-transfer transitions within the WO₆ octahedra. A blue photoluminescence emission has also been observed in other studies. researchgate.net

Research correlating the crystal phase to the emission properties found that triclinic-phase MgWO₄ samples yielded a PL emission at 421 nm, whereas monoclinic-phase materials produced an emission maximum at 515 nm. royalsocietypublishing.org Additionally, some studies have identified strong emission peaks centered around 335 nm, which are ascribed to the band-to-band PL phenomenon of photo-excited electron-hole recombination. rsc.org

Table 2: Photoluminescence (PL) Emission Peaks of Magnesium Tungstate (MgWO₄)
Emission Peak (nm)Crystal Phase/AttributionSource
335Band-to-band recombination rsc.org
421Triclinic phase royalsocietypublishing.org
480Wolframite structure (anhydrous)
515Monoclinic phase royalsocietypublishing.org

X-ray luminescence, or radioluminescence, is the emission of light from a material under X-ray irradiation, a key characteristic for scintillators used in radiation detection. royalsocietypublishing.org MgWO₄ has been identified as a promising scintillator material. kinr.kyiv.ua Under X-ray excitation, MgWO₄ crystals exhibit an intense luminescence band peaking at a wavelength of 470 nm. kinr.kyiv.uaox.ac.uk Other studies have reported this radioluminescence peak at 500 nm. royalsocietypublishing.org

The performance of MgWO₄ as a scintillator has been quantitatively assessed. Its scintillation response for particle excitation was found to be 0.90 ± 0.15 that of zinc tungstate (ZnWO₄) at room temperature (295 K). researchgate.net Furthermore, the photoelectron output of an MgWO₄ crystal scintillator was measured to be 35% that of cadmium tungstate (CdWO₄). kinr.kyiv.uaox.ac.uk The material's light yield remains high even as the temperature decreases, making it potentially valuable for cryogenic applications. researchgate.net

Table 3: Scintillation Properties of Magnesium Tungstate (MgWO₄)
PropertyValue/ObservationSource
X-ray Luminescence Peak470 nm - 500 nm royalsocietypublishing.orgkinr.kyiv.uaox.ac.uk
Relative Scintillation Response0.90 (± 0.15) of ZnWO₄ researchgate.net
Relative Photoelectron Output35% of CdWO₄ kinr.kyiv.uaox.ac.uk
Afterglow (20 ms (B15284909) post X-ray)0.035% intensity kinr.kyiv.uaox.ac.uk

Photoluminescence Spectroscopy for Emission Characteristics.

Optical Property Characterization

The characterization of optical properties extends beyond luminescence to include how these materials reflect light, which is closely tied to their electronic structure.

Diffuse Reflectance Spectroscopy (DRS) is a technique used to study the optical properties of materials, especially powders or non-transparent solids. geoscienceworld.orgthermofisher.com It is particularly useful for determining the optical absorption range and estimating the band gap energy. rsc.org For MgWO₄, DRS measurements show a strong reflectance in the visible and near-infrared regions, which is characteristic of wide-band-gap materials. geoscienceworld.org The absorption edge derived from DRS data is used to calculate the band gap, yielding values consistent with those from UV-Vis absorption spectroscopy, such as approximately 4.0 eV. rsc.org Studies on related alkali metal magnesium tungstates have also utilized DRS to report on their optical properties. nih.govrsc.org

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provide insight into the structural arrangement of atoms and the nature of chemical bonds within a crystal. lehigh.educambridge.org In magnesium-tungsten compounds, these methods are used to identify the vibrational modes of the tungstate (WO₄) groups.

For the MgWO₄ polymorph, specific bands in the Raman spectrum have been identified and attributed to the vibrational modes of the tungstate group. cambridge.org For instance, bands observed at 866 cm⁻¹ and 790 cm⁻¹ are assigned to the anti-symmetry stretching modes of the [WO₄] group. cambridge.org The highest-energy Raman mode for tungstates is typically associated with the symmetric stretching vibrations of the tungstate tetrahedra or octahedra. researchgate.net Infrared spectra have also been reported for a series of alkali metal magnesium tungstates, detailing the vibrational characteristics of their frameworks. nih.govrsc.org

Raman Spectroscopy

Raman spectroscopy is a crucial analytical technique for characterizing the vibrational modes of magnesium-tungsten compounds, particularly magnesium tungstate (MgWO₄). The Raman spectrum of MgWO₄, which crystallizes in a monoclinic wolframite-type structure, is defined by the vibrations of the WO₆ octahedral units. aps.org The modes can be categorized as internal (related to W-O bonds within the octahedra) and external. researchgate.net

Studies have identified numerous Raman active modes for MgWO₄. The most intense vibration is typically observed around 916 cm⁻¹ and is assigned to the symmetric stretching of W–O bonds (ν₁) within the WO₆ octahedra. optica.org The high intensity of this mode makes Yb³⁺:MgWO₄ a promising material for self-Raman frequency conversion applications. optica.org In studies of related compounds like Mg₂.₅VWO₈, a stretching vibration at 1035 cm⁻¹ has been assigned to W=O double bonds associated with Mg²⁺ cation vacancies. northwestern.edu

The vibrational properties of MgWO₄ have also been extensively studied under high-pressure conditions. aps.orgarxiv.org These investigations reveal that the Raman mode frequencies evolve linearly with pressure. researchgate.net Under quasi-hydrostatic conditions, MgWO₄ undergoes a phase transition from the standard monoclinic P2/c space group to a high-pressure phase, tentatively assigned to a triclinic structure, at approximately 26 GPa. aps.orgresearchgate.netarxiv.orgarxiv.org The pressure coefficients and Grüneisen parameters for the various Raman modes have been determined through a combination of experimental measurements and ab initio calculations. aps.org

Comparative studies with other wolframite-type compounds (AWO₄ where A = Mn, Fe, Co, Ni, Zn, Cd) show how the Raman frequencies vary with the reduced mass across the family, providing a broader understanding of the lattice dynamics in these materials. aps.orgresearchgate.net The structural and luminescent properties of ZnxMg₁-xWO₄ mixed crystals have also been explored, showing that the energy of several Raman vibrational modes depends linearly on the concentration (x value) of zinc.

Table 1: Selected Raman Modes for Magnesium Tungstate (MgWO₄)

Mode Frequency (cm⁻¹) Assignment/Description Reference
Ag 916 Symmetric stretching W–O vibrations (ν₁) in WO₆ octahedra optica.org
- 1035 W=O double bond stretching (in Mg₂.₅VWO₈) northwestern.edu
Ag 794 Internal mode aps.org
Bg 715 Internal mode aps.org
Ag 556 Internal mode aps.org
Bg 496 Internal mode aps.org
Ag 410 External mode aps.org
Bg 340 External mode aps.org
Ag 258 External mode aps.org

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy, including Fourier Transform Infrared (FTIR) spectroscopy, is another vital method used to investigate the vibrational properties of magnesium-tungsten compounds. This technique primarily probes the absorption of infrared radiation corresponding to the vibrational transitions within the material. For magnesium tungstate (MgWO₄), IR spectroscopy has been used to confirm its formation and analyze its structure, often in conjunction with X-ray diffraction. researchgate.netuniroma2.it

The IR spectra of MgWO₄ exhibit characteristic absorption bands that correspond to the vibrations of the tungstate group (WO₄²⁻). These bands are sensitive to the local symmetry and structure. In materials with a wolframite-type structure, the distortion of the WO₄ tetrahedra influences the IR spectrum. lehigh.edu Comparative studies with other tungstates like Na₂WO₄ and CaWO₄, which have less distorted tetrahedral structures, help in assigning the vibrational bands observed for MgWO₄, which is known to possess highly distorted tetrahedra. lehigh.edu

FTIR analysis has been applied to various forms of magnesium tungstate, including nanopowders and composites. uniroma2.it For instance, the technique was used to characterize Ag-incorporated MgWO₄ composites and MgWO₄ nanopowders synthesized via mechanochemically assisted solid-state reactions. uniroma2.itasianpubs.org The spectra, often recorded using diffuse reflectance (DRIFTS) or as a split mull, provide a fingerprint of the compound, confirming the presence of the characteristic tungstate vibrational modes. lehigh.edunih.gov

Table 2: Characteristic Infrared Absorption Bands for Magnesium Tungstate (MgWO₄)

Frequency Range (cm⁻¹) Assignment/Description Reference
~875 ν₃ (asymmetric stretching) of WO₄ tetrahedra lehigh.edu
~820 ν₃ (asymmetric stretching) of WO₄ tetrahedra lehigh.edu
~630 ν₃ (asymmetric stretching) of WO₄ tetrahedra lehigh.edu
~520 ν₃ (asymmetric stretching) of WO₄ tetrahedra lehigh.edu

Table 3: List of Chemical Compounds

Compound Name Formula
Magnesium Tungstate MgWO₄
Ytterbium-doped Magnesium Tungstate Yb³⁺:MgWO₄
Magnesium Vanadium Tungsten Oxide Mg₂.₅VWO₈
Sodium Tungstate Na₂WO₄
Calcium Tungstate CaWO₄
Cerium Tungstate Ce₂(WO₄)₃
Lanthanum Tungstate La₂(WO₄)₃
Silver-incorporated Magnesium Tungstate Ag-MgWO₄
Zinc Magnesium Tungstate ZnₓMg₁₋ₓWO₄
Manganese Tungstate MnWO₄
Iron Tungstate FeWO₄
Cobalt Tungstate CoWO₄
Nickel Tungstate NiWO₄
Zinc Tungstate ZnWO₄
Cadmium Tungstate CdWO₄
Magnesium Oxide MgO

Theoretical and Computational Studies on Magnesium Tungsten Chemical Systems

First-Principles Quantum Mechanical Calculations

No available studies utilize first-principles methods to investigate the MgW₄ system.

Density Functional Theory (DFT) for Electronic Structure and Total Energy Minimization

There are no published DFT calculations detailing the electronic structure or performing total energy minimization for a stable MgW₄ compound.

Prediction of Band Structure, Density of States, and Derived Optical Constants (e.g., refractive index, reflectivity)

The band structure, density of states (DOS), and optical properties such as refractive index and reflectivity for MgW₄ have not been predicted or reported in the available literature.

Thermodynamic Modeling and Stability Predictions

A thermodynamic assessment of the Mg-W phase diagram focusing on the stability of an MgW₄ phase is not present in the surveyed research.

Calculation of Formation Energies and Metastability of Polymorphs

Information regarding the calculated formation energies for any potential polymorphs of MgW₄ or an analysis of their metastability is unavailable.

Molecular Dynamics (MD) Simulations for Interfacial Dynamics and Atomistic Reaction Mechanisms

There are no records of molecular dynamics simulations being performed to understand the interfacial dynamics or reaction mechanisms involving the MgW₄ compound.

Q & A

Q. How do researchers experimentally determine the magnesium-to-tungsten ratio (1:4) in synthetic compounds, and what are common sources of error in this process?

Q. What experimental protocols ensure reproducible synthesis of magnesium-tungsten composites?

  • Methodological Answer : Synthesis requires strict control of atmospheric conditions (e.g., argon gas flow at 0.5 L/min) to prevent oxidation of magnesium. A stepwise heating protocol (ramping to 800°C over 2 hours, then holding for 4 hours) ensures uniform diffusion. Post-synthesis, samples should be quenched and polished to remove surface oxides before characterization. Crucible material (e.g., alumina vs. graphite) must be selected to avoid unintended reactions .

Q. How can researchers address discrepancies in measured vs. theoretical density values for Mg-W systems?

  • Methodological Answer : Density discrepancies arise from porosity or incomplete sintering. Archimedes' principle measurements should be cross-validated with helium pycnometry. For example, a theoretical density of 6.12 g/cm³ for MgW₄ may yield experimental values of 5.85–6.00 g/cm³ due to 2–5% porosity. Micro-CT imaging can quantify pore distribution, and hot isostatic pressing (HIP) can reduce voids .

Advanced Research Questions

Q. What mechanisms explain tungsten’s role in stabilizing magnesium matrices under high-temperature conditions?

  • Methodological Answer : Tungsten’s high melting point (3422°C) and low thermal expansion coefficient (4.5 × 10⁻⁶/K) inhibit grain boundary migration in magnesium matrices. In-situ TEM studies reveal that W nanoparticles (50–100 nm) act as pinning sites, reducing dislocation movement at 400–600°C. However, excessive W (>20 wt%) induces brittleness due to interfacial stress .

Q. How do tungsten impurities affect the electrical resistivity of magnesium-tungsten composites, and how can this be modeled computationally?

  • Methodological Answer : Tungsten’s high resistivity (52.8 nΩ·m vs. Mg’s 44 nΩ·m) creates electron scattering at Mg-W interfaces. Density functional theory (DFT) simulations (e.g., using VASP) show that W incorporation increases resistivity by 15–25% at 1:4 ratios. Experimental validation involves four-point probe measurements under controlled temperatures (25–300°C). Discrepancies between models and experiments often stem from impurity phases (e.g., Mg₂W) .

Q. What advanced techniques resolve conflicting data on intermetallic phase formation in Mg-W systems?

  • Methodological Answer : Phase contradictions (e.g., MgW₂ vs. MgW₄) are resolved via synchrotron XRD (high angular resolution) and electron backscatter diffraction (EBSD). For instance, annealing at 700°C for 10 hours under argon stabilizes MgW₄, while shorter durations (2 hours) favor metastable MgW₂. Differential scanning calorimetry (DSC) identifies exothermic peaks corresponding to phase transitions .

Methodological Guidelines

  • Error Analysis : Quantify uncertainties using propagation of error formulas. For example, if balance precision is ±0.0005 g, the error in a 1:4 Mg-W ratio is:

    Error=(fmMgΔmMg)2+(fmWΔmW)2\text{Error} = \sqrt{\left(\frac{\partial f}{\partial m_{\text{Mg}}}\Delta m_{\text{Mg}}\right)^2 + \left(\frac{\partial f}{\partial m_{\text{W}}}\Delta m_{\text{W}}\right)^2}

    where f=mWmMgf = \frac{m_{\text{W}}}{m_{\text{Mg}}} .

  • Data Presentation : Raw datasets (e.g., XRD peak intensities) should be archived in appendices, while processed data (e.g., lattice parameters) are included in the main text .

Contradictions in Evidence

  • suggests tungsten impurities dominate plasma resistivity, while attributes resistivity to interfacial scattering. Researchers must contextualize these findings based on material purity and measurement conditions .

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